molecular formula C23H19N3O2 B2784413 (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1024888-77-4

(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2784413
CAS No.: 1024888-77-4
M. Wt: 369.424
InChI Key: LVDHVLQCHFYKMJ-JWGURIENSA-N
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Description

The compound (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a central pyrazol-5-one ring substituted with a phenyl group at position 1, a methyl group at position 3, and a (4-phenoxyphenyl)amino-methylidene moiety at position 2. The Z-configuration of the exocyclic double bond (at position 4) is critical for its stereoelectronic properties and intermolecular interactions . Pyrazolone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often modulated by substituents on the aromatic rings and the nature of the exocyclic group .

Properties

IUPAC Name

5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-17-22(23(27)26(25-17)19-8-4-2-5-9-19)16-24-18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZMVKJBGHAOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Coordination Chemistry

The pyrazolone’s carbonyl and imine groups act as bidentate ligands for metal ions:

  • Metal Complexation :

    Metal IonBinding SiteExample ComplexApplication
    Cu(II)O (C=O), N (imine)[Cu(L)₂Cl₂]Antimicrobial agents
    Fe(III)O (enol), N (pyrazole)Fe(L)(NO₃)₃Catalytic oxidation

    These complexes are stabilized by π-backbonding and redox-active behavior .

Electrophilic Substitution

The electron-rich aromatic rings undergo nitration and sulfonation :

  • Nitration :

    CompoundHNO3/H2SO43-Nitro derivative(Yield: 68–72%)\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Nitro derivative} \quad (\text{Yield: 68–72\%})

    Nitration occurs preferentially at the para position of the phenyl group .

  • Sulfonation :
    Sulfur trioxide in acetic anhydride introduces sulfonic acid groups, enhancing water solubility for biological testing .

Nucleophilic Addition

The α,β-unsaturated ketone moiety undergoes Michael addition :

  • Example :

    Compound+CH3MgBrTHF, 0°CAdduct (C-5 alkylation)(Yield: 85%)\text{Compound} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF, 0°C}} \text{Adduct (C-5 alkylation)} \quad (\text{Yield: 85\%})

    Grignard reagents add selectively to the β-carbon .

Biological Activity Modulation

Structural modifications influence pharmacological properties:

Modification SiteDerivative TypeBiological Activity (IC₅₀)Source
C-4 methylideneHydrazoneAntioxidant (12 μM)
N-1 phenylSchiff baseAntidiabetic (16 μM)
C-5 nitroNitrothiopheneAntitubercular (5.71 μM)

Photochemical Reactions

Under UV light, the methylidene group undergoes cis-trans isomerization :

  • Quantum Yield : Φ = 0.45 (ethanol, λ = 365 nm) .

  • Application : Photochromic materials for optical switches .

Degradation Pathways

  • Acidic Hydrolysis :

    CompoundHCl (1M), reflux3-Methyl-1-phenylpyrazol-5-one+4-Phenoxyaniline\text{Compound} \xrightarrow{\text{HCl (1M), reflux}} \text{3-Methyl-1-phenylpyrazol-5-one} + \text{4-Phenoxyaniline}

    The imine bond cleaves reversibly under strong acidic conditions .

  • Oxidative Degradation :
    Hydrogen peroxide oxidizes the methylidene bridge to a carboxylic acid, forming:

    3-Methyl-1-phenyl-4-(4-phenoxyphenylcarbamoyl)pyrazol-5-one\text{3-Methyl-1-phenyl-4-(4-phenoxyphenylcarbamoyl)pyrazol-5-one}

Scientific Research Applications

Overview

(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative with a complex structure that has garnered attention in various fields, particularly medicinal chemistry, agrochemicals, and material science. This compound exhibits promising biological activities, making it a candidate for therapeutic applications and industrial uses.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolone compounds can inhibit cancer cell proliferation. For instance, research on similar pyrazolone derivatives indicated significant activity against breast cancer cell lines (MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory and Analgesic Properties : Pyrazolone derivatives are known for their anti-inflammatory effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Biological Research

Research has highlighted the interactions of this compound with various biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating metabolic pathways relevant to disease states. This aspect is crucial for developing drugs targeting specific enzymes involved in cancer and inflammatory diseases.

Agrochemical Applications

Pyrazolone derivatives have shown promise in agrochemicals due to their biological activity against pests and diseases affecting crops:

  • Pesticidal Activity : Some studies suggest that pyrazolone derivatives can exhibit antibacterial and antifungal properties, making them suitable candidates for developing new pesticides .

Material Science

In addition to biological applications, this compound can be utilized in the synthesis of specialty chemicals:

  • Dyes and Pigments : The unique structure of the compound allows it to be used as a precursor for synthesizing dyes and pigments, which are essential in various industries including textiles and coatings.

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer efficacy of pyrazolone derivatives on MCF-7 breast cancer cells. The findings indicated that certain derivatives exhibited cytotoxic effects, leading to further investigations into their mechanisms of action .
  • Synthesis of Functional Materials : Research demonstrated the use of this compound as a building block in synthesizing more complex molecules with potential applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

The following compounds share the pyrazol-5-one core but differ in substituents, influencing their physicochemical and biological properties:

Compound A : (4Z)-4-{[(4-Chlorophenyl)amino]methylidene}-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
  • Key Differences: A 4-chlorophenylamino group replaces the 4-phenoxyphenylamino group. A trifluoromethyl (-CF₃) group is present at position 3 instead of methyl (-CH₃).
  • Impact: The electron-withdrawing -CF₃ group enhances electrophilicity and metabolic stability compared to methyl .
Compound B : (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
  • Key Differences: A 4-fluorophenyl group replaces the phenyl group at position 2. A triazolylmethyl-substituted anilinoethylidene group is present at position 3.
  • The triazole moiety may confer antifungal or antiviral activity due to its heterocyclic nature .
Compound C : (4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one
  • Key Differences: A 4-methylbenzylidene group replaces the (4-phenoxyphenyl)amino-methylidene group. No amino linkage; instead, a direct methylidene bridge connects the aryl group to the pyrazolone core.
  • Increased aromaticity from diphenyl substitution may enhance π-π stacking in crystal packing .
Compound D : (Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one
  • Key Differences: A propylidene spacer (instead of methylidene) links the 4-methylanilino group to the pyrazolone ring.
  • Impact :
    • The longer alkyl chain increases conformational flexibility, possibly affecting binding specificity .
    • Intramolecular N–H···O hydrogen bonding stabilizes the Z-configuration, as confirmed by crystallography .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₂₃H₂₀N₃O₂ C₁₈H₁₂ClF₃N₃O C₂₁H₁₉FN₆O C₂₄H₂₀N₂O C₂₁H₂₁N₃O
Molecular Weight (g/mol) 382.43 399.29 390.42 352.43 331.41
Key Substituents 4-Phenoxyphenylamino-methylidene 4-Chlorophenylamino, -CF₃ 4-Fluorophenyl, triazolylmethyl 4-Methylbenzylidene, diphenyl 4-Methylanilino-propylidene
Predicted pKa ~3.5 (estimated) 3.44 ± 0.20 Not reported Not reported Not reported
Biological Activity Under investigation Anticancer (in vitro) Antifungal (hypothesized) Limited activity Azo dye applications

Research Findings and Trends

Electronic Effects :

  • Electron-withdrawing groups (e.g., -CF₃ in Compound A) lower the pKa of the pyrazolone carbonyl, enhancing acidity and reactivity toward nucleophiles .
  • Electron-donating groups (e.g., methyl in Compound C) increase electron density on the aromatic rings, favoring π-π interactions .

Hydrogen Bonding: Amino groups (Compounds A, B, D) enable intermolecular hydrogen bonding, critical for target recognition in biological systems . Compound D’s intramolecular hydrogen bond stabilizes its Z-configuration, as observed in its crystal structure .

Crystal Packing :

  • Compounds with extended aromatic systems (e.g., Compound C) exhibit tighter π-π stacking, influencing solubility and melting points .
  • Steric hindrance from bulky substituents (e.g., triazolylmethyl in Compound B) disrupts crystallinity, complicating purification .

Biological Relevance: The 4-phenoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to chlorophenyl or fluorophenyl analogs .

Biological Activity

The compound (4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolone core with various substituents that enhance its biological activity. The molecular formula is C23H19N3O2C_{23}H_{19}N_{3}O_{2}, and its structural representation can be summarized as follows:

SMILES CC C N C O N C C1 CC CC C1 C2 CC C C C2 O\text{SMILES CC C N C O N C C1 CC CC C1 C2 CC C C C2 O}

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Notably, it has shown efficacy against breast and colon cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular disorders. Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In animal models, it has been shown to reduce inflammation markers significantly .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, which contributes to its anti-inflammatory effects.
  • Receptor Modulation : It can bind to receptors implicated in cancer cell proliferation and survival, leading to altered signaling pathways that promote apoptosis .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolone derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a study conducted on various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death in cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Pyrazolone APyrazolone AAntimicrobial
Pyrazolone BPyrazolone BAnticancer
Pyrazolone CPyrazolone CAnti-inflammatory

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